molecular formula C24H28N4O3 B6439842 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine CAS No. 2548998-87-2

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B6439842
CAS No.: 2548998-87-2
M. Wt: 420.5 g/mol
InChI Key: VFPSBDUAIOLOJA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound featuring:

  • 3,4-dihydro-1H-2-benzopyran-1-carbonyl: A bicyclic benzopyran moiety linked via a carbonyl group.
  • Piperidine ring: Substituted at the 4-position with a methyl group.
  • 2,3-dimethylimidazo[1,2-b]pyridazine: A bicyclic aromatic system with two methyl substituents, connected via an ether linkage.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-17(2)28-21(25-16)7-8-22(26-28)31-15-18-9-12-27(13-10-18)24(29)23-20-6-4-3-5-19(20)11-14-30-23/h3-8,18,23H,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSBDUAIOLOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4C5=CC=CC=C5CCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its imidazo[1,2-b]pyridazine scaffold, distinguishing it from analogs with related heterocycles. Below is a comparative analysis:

Compound Name / ID Core Heterocycle Substituents Hypothesized Properties
Target Compound Imidazo[1,2-b]pyridazine 2,3-dimethyl, ether-linked to piperidine; benzopyran-carbonyl Enhanced polarity, kinase selectivity
Compound 2d () Imidazo[1,2-a]pyridine 4-nitrophenyl, cyano, benzyl High molecular weight, low solubility
EP Patent Derivatives () Imidazo[1,2-a]pyridine/pyrazine Varied substituents (e.g., piperidin-4-yl, methylpiperazine) Broad receptor affinity, metabolic stability
Critical Observations:
  • Substituent Effects: The 2,3-dimethyl groups on the imidazo ring may hinder oxidative metabolism, extending half-life relative to nitrophenyl/cyano-substituted analogs .
  • Benzopyran Linkage: The carbonyl-linked benzopyran moiety could enhance blood-brain barrier penetration compared to non-aromatic linkers in EP Patent derivatives .

Bioactivity and Selectivity

While direct bioactivity data for the target compound is absent in the provided evidence, structural analogs offer insights:

  • EP Patent Compounds () : Piperidine and piperazine substituents are frequently associated with GPCR or kinase modulation (e.g., antipsychotics, JAK inhibitors) .
  • Target Compound : The 2,3-dimethylimidazo[1,2-b]pyridazine scaffold may confer selectivity for kinases with larger hydrophobic pockets (e.g., Aurora kinases) due to steric and electronic effects .

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